molecular formula C27H22N6O2 B13820192 2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol] CAS No. 30653-05-5

2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol]

Cat. No.: B13820192
CAS No.: 30653-05-5
M. Wt: 462.5 g/mol
InChI Key: ZDXCWZKQDWCCMJ-UHFFFAOYSA-N
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Description

BIS-[2-HYDROXY-5-METHYL-3-(BENZOTRIAZOL-2-YL)-PHENYL]-METHANE is a chemical compound known for its unique structure and properties. It belongs to the class of benzotriazole derivatives, which are widely used as UV absorbers and stabilizers in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIS-[2-HYDROXY-5-METHYL-3-(BENZOTRIAZOL-2-YL)-PHENYL]-METHANE typically involves the reaction of 2-(2H-benzotriazol-2-yl)-p-cresol with formaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired bis-compound .

Industrial Production Methods

Industrial production of this compound often employs batch or continuous processes, ensuring high purity and yield. The reaction conditions are carefully controlled to optimize the formation of the bis-compound while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

BIS-[2-HYDROXY-5-METHYL-3-(BENZOTRIAZOL-2-YL)-PHENYL]-METHANE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

BIS-[2-HYDROXY-5-METHYL-3-(BENZOTRIAZOL-2-YL)-PHENYL]-METHANE has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb UV radiation. The benzotriazole moiety absorbs UV light, preventing it from reaching and damaging the underlying material. This absorption leads to the dissipation of energy as heat, protecting the material from UV-induced degradation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-Benzotriazol-2-yl)-p-cresol
  • 2-(2H-Benzotriazol-2-yl)-4-methylphenol
  • 2-(2H-Benzotriazol-2-yl)-4,6-bis(2-phenyl-2-propanyl)phenol

Uniqueness

BIS-[2-HYDROXY-5-METHYL-3-(BENZOTRIAZOL-2-YL)-PHENYL]-METHANE is unique due to its bis-structure, which provides enhanced UV absorption and stability compared to its monomeric counterparts. This makes it particularly effective in applications requiring long-term UV protection .

Biological Activity

2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol] (commonly referred to as MBBT) is a compound belonging to the class of benzotriazole ultraviolet (BUV) stabilizers. It is primarily used in cosmetic and personal care products for its UV-absorbing properties. This article discusses the biological activity of MBBT, including its mechanisms of action, toxicity profiles, and regulatory assessments.

  • Molecular Formula : C₄₁H₅₀N₆O₂
  • Molecular Weight : 658.88 g/mol
  • CAS Number : 103597-45-1

UV Absorption and Photostability

MBBT functions as a UV filter, effectively absorbing UV radiation and preventing skin damage from sun exposure. Its photostability allows it to maintain effectiveness over time without degrading, making it suitable for long-term applications in cosmetic formulations .

Neurotoxicity Studies

Recent studies have indicated that some benzotriazole derivatives may exhibit neurotoxic effects. For instance, exposure to benzotriazole UV stabilizers has been shown to impact behavioral responses and acetylcholinesterase (AChE) activity in aquatic organisms like zebrafish. In particular, significant changes in pro-inflammatory gene expression were noted, suggesting potential neuroinflammation and oxidative stress mechanisms at play .

Skin Absorption

The Scientific Committee on Consumer Safety (SCCS) concluded that MBBT has very low absorption through intact human skin. This assessment indicates that MBBT does not pose significant risks when used in cosmetic products at concentrations up to 10% .

Aquatic Toxicity

Research has demonstrated that benzotriazole compounds can lead to adverse effects in aquatic environments. For example, exposure to high concentrations resulted in increased levels of inflammatory cytokines in fish, indicating a potential for environmental toxicity .

Case Studies

StudyFindings
SCCS Opinion on MBBTLow skin absorption; safe for use in cosmetics at specified concentrations
Neurotoxicity in ZebrafishAltered AChE activity and gene expression related to inflammation; suggests neurotoxic potential of BUV stabilizers
Retrospective AnalysisInvestigated temporal variations of BUV absorbents in Arctic seabird eggs; highlighted environmental persistence and bioaccumulation concerns

Regulatory Status

MBBT is listed under various chemical inventories such as the TSCA (United States), EINECS (Europe), and KECL (Korea), indicating its recognized status for commercial use. The compound is considered safe for dermal application based on current evidence, provided it is used within established regulatory guidelines .

Properties

CAS No.

30653-05-5

Molecular Formula

C27H22N6O2

Molecular Weight

462.5 g/mol

IUPAC Name

2-(benzotriazol-2-yl)-6-[[3-(benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]methyl]-4-methylphenol

InChI

InChI=1S/C27H22N6O2/c1-16-11-18(26(34)24(13-16)32-28-20-7-3-4-8-21(20)29-32)15-19-12-17(2)14-25(27(19)35)33-30-22-9-5-6-10-23(22)31-33/h3-14,34-35H,15H2,1-2H3

InChI Key

ZDXCWZKQDWCCMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC4=C(C(=CC(=C4)C)N5N=C6C=CC=CC6=N5)O

Origin of Product

United States

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